5-Bromo-2-(difluoromethyl)-3-methylpyridine
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Overview
Description
5-Bromo-2-(difluoromethyl)-3-methylpyridine is a chemical compound with the molecular formula C7H6BrF2N It is a pyridine derivative that contains bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-3-methylpyridine typically involves the bromination of 2-(difluoromethyl)-3-methylpyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of tubular reactors for diazotization reactions, followed by bromination, can improve the stability and yield of the final product . These methods are designed to be safe, energy-efficient, and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
5-Bromo-2-(difluoromethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-4-(difluoromethyl)pyridine
- 3-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-6-(difluoromethyl)pyridine
Uniqueness
5-Bromo-2-(difluoromethyl)-3-methylpyridine is unique due to the presence of both bromine and difluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H6BrF2N |
---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethyl)-3-methylpyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-4-2-5(8)3-11-6(4)7(9)10/h2-3,7H,1H3 |
InChI Key |
SAYQIHJISYNBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)Br |
Origin of Product |
United States |
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